molecular formula C13H10N2O2S B497842 1-(2-naphthylsulfonyl)-1H-pyrazole

1-(2-naphthylsulfonyl)-1H-pyrazole

Cat. No.: B497842
M. Wt: 258.3g/mol
InChI Key: UCLRWAJGQBKECA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Naphthylsulfonyl)-1H-pyrazole is a heterocyclic compound featuring a pyrazole core substituted with a 2-naphthylsulfonyl group. The sulfonyl moiety confers strong electron-withdrawing properties, enhancing the compound's stability and reactivity in electrophilic substitution or nucleophilic displacement reactions.

Properties

Molecular Formula

C13H10N2O2S

Molecular Weight

258.3g/mol

IUPAC Name

1-naphthalen-2-ylsulfonylpyrazole

InChI

InChI=1S/C13H10N2O2S/c16-18(17,15-9-3-8-14-15)13-7-6-11-4-1-2-5-12(11)10-13/h1-10H

InChI Key

UCLRWAJGQBKECA-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)N3C=CC=N3

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)N3C=CC=N3

solubility

2.6 [ug/mL]

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (EWGs) : The 2-naphthylsulfonyl group in the target compound is more electron-withdrawing than methoxy (electron-donating) or cyclohexyl (sterically bulky) groups. This difference impacts reactivity; for example, sulfonyl-substituted pyrazoles may exhibit slower electrophilic substitution but higher thermal stability compared to methoxy analogues .
  • Synthetic flexibility : Ruthenium-catalyzed C–H alkylation (e.g., ) allows regioselective functionalization, whereas condensation reactions (e.g., ) are effective for introducing hydrazine-based substituents.

Physicochemical Properties

Comparative data for selected compounds:

Compound Name Melting Point (°C) ¹H NMR δ (ppm) ¹⁹F NMR δ (ppm) LogP (Predicted)
This compound* N/A ~7.5–8.5 (aromatic protons) N/A ~3.5
1-(4-Methoxyphenyl)-1H-pyrazole Oil 6.8–7.6 (aromatic) N/A 2.1
5-(Trifluoromethyl)-1H-pyrazole derivatives 120–150 6.2–7.1 (aromatic) -60 to -70 2.8–3.5

*Predicted properties for this compound based on analogues.

Key Observations :

  • Spectroscopic signatures : Sulfonyl groups typically deshield aromatic protons in ¹H NMR (δ ~7.5–8.5), distinct from methoxy-substituted pyrazoles (δ ~6.8–7.6) .

Key Observations :

  • Catalysis : Naphthyl-phosphine pyrazoles (e.g., BippyPhos) are effective ligands in cross-coupling reactions due to their steric bulk and electron-rich nature .
  • Pharmaceuticals : Fluorinated pyrazoles exhibit antibacterial and antifungal activity, attributed to the trifluoromethyl group’s metabolic stability .
  • Agrochemicals : Sulfonyl pyrazoles are metabolites of pesticides like pyraclostrobin, highlighting their environmental persistence .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.